molecular formula C51H44N8O6S2 B3620832 4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium

4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium

Cat. No.: B3620832
M. Wt: 929.1 g/mol
InChI Key: WGFXJWNDFZLEIB-UHFFFAOYSA-L
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Description

4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium is a complex organic compound that features a combination of sulfonate and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium is unique due to its combination of sulfonate and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N8.2C7H8O3S/c1-42-34(40-44-32(28-19-11-5-12-20-28)23-30(38-36(42)44)26-15-7-3-8-16-26)25-35-41-45-33(29-21-13-6-14-22-29)24-31(39-37(45)43(35)2)27-17-9-4-10-18-27;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-24H,25H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFXJWNDFZLEIB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C2N=C(C=C(N2N=C1CC3=NN4C(=CC(=NC4=[N+]3C)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H44N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Reactant of Route 2
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Reactant of Route 3
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Reactant of Route 4
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Reactant of Route 5
Reactant of Route 5
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Reactant of Route 6
Reactant of Route 6
4-Methylbenzenesulfonate;3-methyl-2-[(3-methyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium

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